

Solubility Profile of 5-Ethyl-isoxazol-3-ol: A Technical Guide

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Compound of Interest

Compound Name: 5-Ethyl-isoxazol-3-OL

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of **5-Ethyl-isoxazol-3-ol**, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of specific experimental data for this exact molecule, this document combines general principles of isoxazole chemistry with established methodologies to offer a predictive solubility profile and standardized testing protocols.

Predicted Solubility of 5-Ethyl-isoxazol-3-ol

The solubility of organic compounds is governed by the principle of "like dissolves like." The structure of **5-Ethyl-isoxazol-3-ol**, featuring a polar isoxazole ring with a hydroxyl group and a nonpolar ethyl group, suggests a nuanced solubility profile. The presence of the nitrogen and oxygen atoms in the isoxazole ring, along with the hydroxyl group, allows for hydrogen bonding with polar solvents.^[1] Conversely, the ethyl group contributes to its lipophilicity, potentially enabling dissolution in less polar organic solvents.

Based on the general solubility of isoxazole derivatives, **5-Ethyl-isoxazol-3-ol** is expected to exhibit greater solubility in polar solvents.^[1] A predicted qualitative solubility profile is presented in the table below. It is crucial to note that these are estimations and experimental verification is required for quantitative assessment.

Solvent Class	Solvent Example	Predicted Solubility	Rationale
Polar Protic	Water, Ethanol, Methanol	Moderately Soluble	The hydroxyl and isoxazole moieties can form hydrogen bonds with protic solvents, facilitating dissolution.
Polar Aprotic	DMSO, DMF, Acetonitrile	Soluble	The polar nature of these solvents can effectively solvate the polar regions of the molecule. DMSO is often a good initial solvent for challenging compounds. [2]
Nonpolar	Hexane, Toluene	Sparingly Soluble	The nonpolar ethyl group may allow for some interaction, but the overall polarity of the molecule is likely to limit solubility in nonpolar solvents.
Acidic (Aqueous)	5% HCl (aq)	Likely Soluble	The basic nitrogen atom in the isoxazole ring can be protonated, forming a more soluble salt.
Basic (Aqueous)	5% NaOH (aq)	Likely Soluble	The acidic hydroxyl group can be deprotonated to form a phenoxide-like salt, which would be more soluble in aqueous base.

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a solid organic compound like **5-Ethyl-isoxazol-3-ol** in various solvents. This method is based on the principle of reaching equilibrium saturation.

Materials:

- **5-Ethyl-isoxazol-3-ol** (solid)
- A selection of solvents (e.g., Water, Ethanol, Methanol, DMSO, Hexane, 5% HCl, 5% NaOH)
- Small, sealable glass vials or test tubes
- Analytical balance
- Vortex mixer or shaker bath
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (or other quantitative analytical method)
- Calibrated pipettes and syringes
- Syringe filters (0.22 μm)

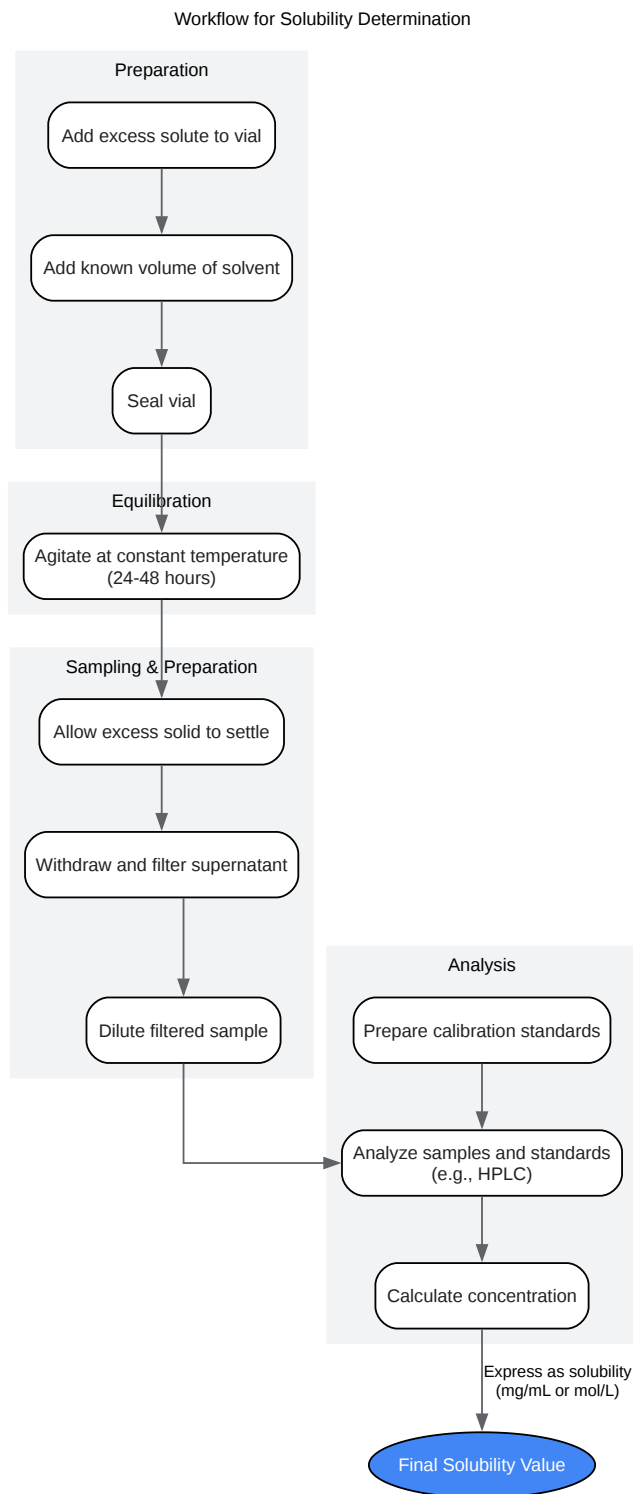
Procedure:

- Preparation of Saturated Solutions:
 - Add an excess amount of **5-Ethyl-isoxazol-3-ol** to a pre-weighed vial.
 - Pipette a known volume of the desired solvent into the vial.
 - Seal the vial to prevent solvent evaporation.
 - Agitate the mixture at a constant temperature (e.g., 25 °C) using a vortex mixer or shaker bath for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

- Sample Collection and Preparation:
 - After the equilibration period, allow the vials to stand undisturbed for a short period to let the excess solid settle.
 - Carefully withdraw an aliquot of the supernatant using a syringe.
 - Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid.
- Quantitative Analysis:
 - Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC).
 - Analyze the diluted sample using a validated HPLC method to determine the concentration of **5-Ethyl-isoxazol-3-ol**.
 - Prepare a calibration curve using standard solutions of known concentrations of **5-Ethyl-isoxazol-3-ol** to quantify the amount in the sample.
- Calculation of Solubility:
 - Calculate the concentration of the saturated solution from the analytical data, taking into account the dilution factor.
 - Express the solubility in appropriate units (e.g., mg/mL, mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of an organic compound.



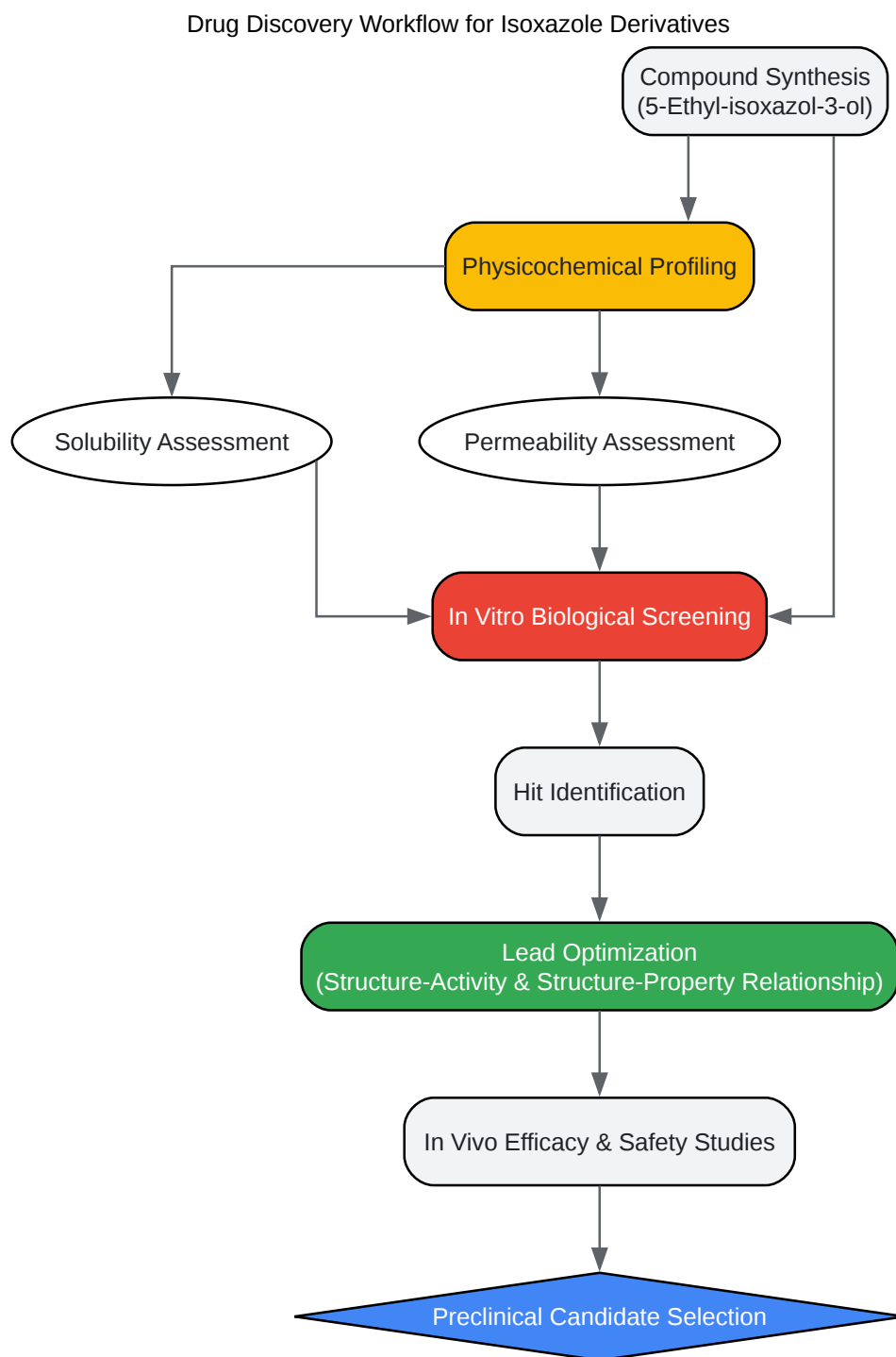
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Caption: A flowchart outlining the key steps for the experimental determination of solubility.

Role in Drug Discovery

Isoxazole derivatives are a significant class of compounds in drug discovery, known for their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.^{[3][4][5]} The solubility of a lead compound like **5-Ethyl-isoxazol-3-ol** is a critical parameter that influences its absorption, distribution, metabolism, and excretion (ADME) properties, and ultimately its therapeutic efficacy.

The following diagram illustrates a simplified, logical workflow for the early-stage drug discovery process involving a novel isoxazole derivative.



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Caption: A logical flow diagram for an early-phase drug discovery process.

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